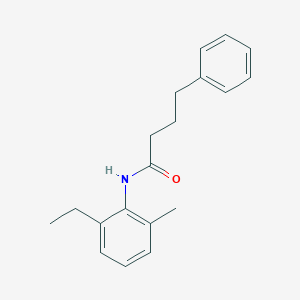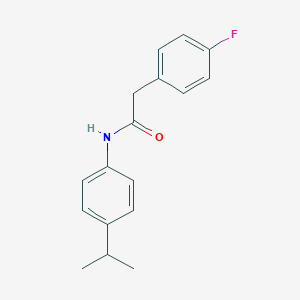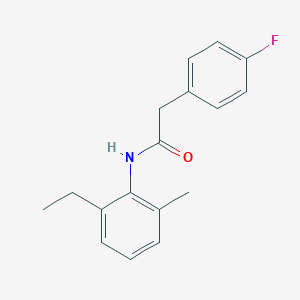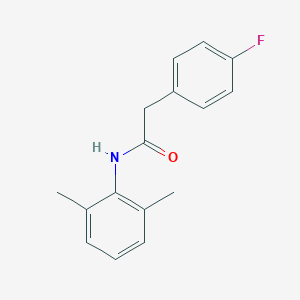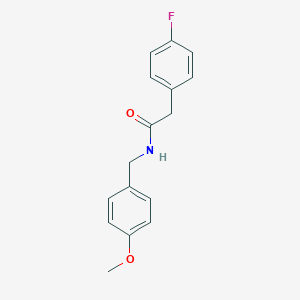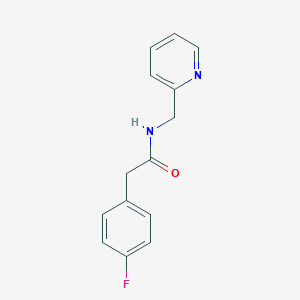
4-Ethylphenyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 3-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis and has shown promising results in biological studies.
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 3-methylbenzoate is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethylphenyl 3-methylbenzoate exhibits low toxicity and is well-tolerated by cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, while having no significant effect on normal cells. Additionally, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Ethylphenyl 3-methylbenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-Ethylphenyl 3-methylbenzoate. One area of interest is its potential as a drug candidate for the treatment of cancer, bacterial, and fungal infections. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Another area of interest is its potential applications in materials science. It has been reported to have fluorescent properties, which may make it useful in the development of sensors and other optical devices.
In conclusion, 4-Ethylphenyl 3-methylbenzoate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method is well-established, and it has been shown to exhibit low toxicity and promising results in biological studies. Further research is needed to fully understand its mechanism of action and to optimize its potential applications.
Synthesemethoden
The synthesis of 4-Ethylphenyl 3-methylbenzoate can be achieved through the Friedel-Crafts acylation reaction. This reaction involves the reaction of ethylbenzene with a mixture of acetyl chloride and aluminum chloride, followed by the reaction of the resulting product with methyl benzoate. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 3-methylbenzoate has shown potential applications in various scientific research fields. In organic synthesis, it is commonly used as a reagent in the preparation of various compounds. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in the synthesis of chiral compounds.
In biological studies, 4-Ethylphenyl 3-methylbenzoate has shown promising results as a potential drug candidate. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antibacterial and antifungal properties.
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
(4-ethylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-3-13-7-9-15(10-8-13)18-16(17)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
RZQHRKNSJODLDV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





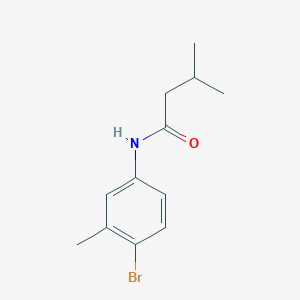

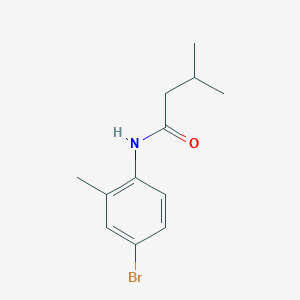
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
